

# Kinase Selectivity of TG-100435: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **TG-100435** against other multi-targeted kinase inhibitors, namely dasatinib and sunitinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

### Introduction to TG-100435

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor. It has shown significant inhibitory activity against several kinases, playing a role in cancer research. The primary targets of **TG-100435** include members of the Src and Abl kinase families, as well as the EphB4 receptor.[1] A significant characteristic of **TG-100435** is its metabolism into the active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.[2]

## **Comparative Kinase Selectivity**

The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. The following tables summarize the inhibitory activities of **TG-100435**, dasatinib, and sunitinib against a panel of kinases. It is important to note that the data for **TG-100435** is presented as inhibition constants (Ki), while the data for dasatinib and sunitinib are primarily from broad kinome scanning panels and may be represented as IC50 or Kd values. Direct comparison should be made with caution due to potential variations in assay conditions.





Table 1: Inhibitory Activity (Ki) of TG-100435 Against Primary Target Kinases

| Kinase | Ki (nM) |
|--------|---------|
| Src    | 13 - 64 |
| Lyn    | 13 - 64 |
| Abl    | 13 - 64 |
| Yes    | 13 - 64 |
| Lck    | 13 - 64 |
| EphB4  | 13 - 64 |

Data sourced from Hu et al., 2007.[2]

Table 2: Comparative Kinase Inhibition Profile (IC50/Kd in nM)



| Kinase Family    | Target Kinase | TG-100435 (Ki,<br>nM) | Dasatinib<br>(IC50/Kd, nM) | Sunitinib<br>(IC50/Kd, nM) |
|------------------|---------------|-----------------------|----------------------------|----------------------------|
| Src Family       | Src           | 13 - 64               | 0.5 - 0.8                  | >10,000                    |
| Lyn              | 13 - 64       | 0.4                   | >10,000                    |                            |
| Yes              | 13 - 64       | 0.6                   | >10,000                    | _                          |
| Lck              | 13 - 64       | 1.1                   | >10,000                    | _                          |
| Fyn              | -             | 0.2                   | >10,000                    | _                          |
| Abl Family       | Abl           | 13 - 64               | <1 - 9                     | >10,000                    |
| Ephrin Receptors | EphB4         | 13 - 64               | 43                         | -                          |
| VEGF Receptors   | VEGFR1 (FLT1) | -                     | -                          | 80                         |
| VEGFR2 (KDR)     | -             | 2.9                   | 2                          |                            |
| VEGFR3 (FLT4)    | -             | -                     | -                          | _                          |
| PDGF Receptors   | PDGFRα        | -                     | 13                         | 69                         |
| PDGFRβ           | -             | 1.1                   | 2                          |                            |
| Other            | c-Kit         | -                     | 1.1                        | 2                          |

Note: Data for dasatinib and sunitinib are compiled from various kinome scan databases and publications.[3][4][5][6][7][8][9] The symbol "-" indicates that data was not readily available in the searched sources.

## **Experimental Protocols**

The determination of kinase inhibitor selectivity is commonly performed using biochemical assays. Below are detailed methodologies for two prevalent types of assays.

## **Radiometric Kinase Assay**

This method measures the transfer of a radiolabeled phosphate from  $[y-^{32}P]ATP$  or  $[y-^{33}P]ATP$  to a protein or peptide substrate by the kinase.



#### Materials:

- Kinase of interest
- Peptide or protein substrate
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (e.g., TG-100435, dasatinib, sunitinib) dissolved in DMSO
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
- Add the test compound at various concentrations. A DMSO control is used for baseline activity.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.
- Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.



## Mobility Shift Kinase Assay (e.g., Caliper Life Sciences LabChip®)

This non-radioactive, microfluidic-based assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.

#### Materials:

- · Kinase of interest
- Fluorescently labeled peptide substrate
- ATP
- · Kinase reaction buffer
- Test compounds dissolved in DMSO
- Stop solution (e.g., containing EDTA)
- Microfluidic chip and instrument (e.g., Caliper LabChip® EZ Reader)

#### Procedure:

- Prepare the kinase reaction in a microplate well containing the kinase, fluorescently labeled substrate, and kinase reaction buffer.
- Add the test compound at various concentrations.
- · Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature for a defined period.
- Terminate the reaction by adding the stop solution.
- The microfluidic instrument aspirates the sample from the well onto the chip.



- An electric field is applied, separating the charged, phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
- The fluorescence of the substrate and product peaks is detected, and the ratio is used to calculate the percentage of conversion.
- The percentage of kinase inhibition is determined for each compound concentration to calculate the IC50 value.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways targeted by **TG-100435** and a general workflow for kinase inhibitor selectivity profiling.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kinase Selectivity of TG-100435: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246561#validation-of-tg-100435-kinase-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com